molecular formula C18H18O4 B159687 5,7-Dimethoxy-2-methyl-2-phenyl-chroman-4-one CAS No. 135110-60-0

5,7-Dimethoxy-2-methyl-2-phenyl-chroman-4-one

Cat. No.: B159687
CAS No.: 135110-60-0
M. Wt: 298.3 g/mol
InChI Key: IHKSGAUPQCCYFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethoxy-2-methyl-2-phenyl-chroman-4-one is a synthetic chroman-4-one derivative offered for research into novel therapeutic agents. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, recognized for its wide range of pharmacological activities and presence in numerous natural products . While specific data on this analog is emerging, research on closely related 2-phenylchroman-4-one (flavanone) derivatives has demonstrated significant anti-inflammatory potential. Such compounds have been shown to suppress LPS-induced production of pro-inflammatory cytokines like NO, IL-6, and TNF-α by inhibiting the TLR4/MAPK signaling pathway, highlighting a potential mechanism of action for this chemical class . Furthermore, structural analogs, particularly 2-phenoxychromones, have shown promise in metabolic disease research, exhibiting lipid-lowering effects in hepatocyte models by upregulating PGC1α to facilitate fat catabolism . The specific substitution pattern of this compound presents a compelling subject for structure-activity relationship (SAR) studies. Researchers can utilize this compound to investigate how the 2-methyl group influences biological activity, cytotoxicity, and selectivity compared to other flavanone and chromone derivatives, thereby contributing to the development of more potent and specific lead compounds for conditions such as inflammatory diseases, non-alcoholic fatty liver disease (NAFLD), and cancer .

Properties

IUPAC Name

5,7-dimethoxy-2-methyl-2-phenyl-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-18(12-7-5-4-6-8-12)11-14(19)17-15(21-3)9-13(20-2)10-16(17)22-18/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKSGAUPQCCYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=C(C=C2OC)OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468012
Record name 5,7-dimethoxy-2-methyl-2-phenyl-chroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135110-60-0
Record name 5,7-dimethoxy-2-methyl-2-phenyl-chroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Claisen-Schmidt Condensation for Core Formation

The chroman-4-one backbone is typically constructed via a Claisen-Schmidt condensation between 2-hydroxy-5,7-dimethoxyacetophenone and benzaldehyde derivatives. This reaction proceeds under basic conditions, forming a chalcone intermediate that undergoes subsequent cyclization.

Reaction Conditions :

  • Catalyst : 10% aqueous NaOH or KOH in ethanol (40–60°C, 6–12 hours) .

  • Molar Ratio : 1:1.2 (acetophenone:aldehyde) to minimize unreacted starting material .

  • Workup : Acidification with dilute HCl precipitates the chalcone, which is filtered and recrystallized from ethanol (yield: 68–75%) .

Key Data :

ParameterValue
Yield70–75%
Purity (HPLC)≥95%
Characterization¹H/¹³C NMR, FTIR, LC-MS

Cyclization of the chalcone to the chroman-4-one core is achieved via intramolecular Michael addition under acidic conditions (e.g., H₂SO₄ in acetic acid, 80°C, 4 hours) .

Regioselective Methylation of Hydroxyl Groups

The methoxy groups at positions 5 and 7 are introduced through alkylation of dihydroxy intermediates.

Methylation Protocol :

  • Reagents : Methyl iodide (2.2 equiv), anhydrous K₂CO₃ (3.0 equiv) in dry acetone .

  • Conditions : Reflux (60°C, 8–12 hours) under nitrogen atmosphere to prevent oxidation .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) isolates the product (yield: 80–85%) .

Optimization Notes :

  • Excess methyl iodide ensures complete conversion of hydroxyl groups.

  • Anhydrous conditions prevent hydrolysis of methyl iodide, improving yield .

Industrial-Scale Production and Purification

Large-scale synthesis prioritizes cost efficiency and reproducibility.

Industrial Protocol :

  • Batch Reactors : 500-L vessels with automated temperature and pH control .

  • Catalyst Recovery : K₂CO₃ is filtered and recycled, reducing waste .

  • Crystallization : Ethanol/water (3:1) mixture achieves >99% purity after two recrystallizations .

Economic Metrics :

MetricValue
Production Cost$120–150/kg
Annual Capacity1–5 metric tons
Purity (Industrial)≥98%

Challenges and Mitigation Strategies

Common Issues :

  • Byproduct Formation :

    • Cause : Over-alkylation or incomplete cyclization.

    • Solution : Strict stoichiometric control and real-time HPLC monitoring .

  • Low Yield in Grignard Step :

    • Cause : Moisture contamination deactivating the Grignard reagent.

    • Solution : Rigorous drying of glassware and reagents under nitrogen .

Analytical Characterization

Critical Techniques :

  • ¹H NMR : δ 1.39 (s, 6H, 2×CH₃), δ 3.85 (s, 6H, 2×OCH₃), δ 7.25–7.45 (m, 5H, phenyl) .

  • ¹³C NMR : 196.5 ppm (C=O), 161.2 ppm (aromatic C-O) .

  • XRD : Confirms envelope conformation of the pyran ring (puckering parameter Q = 0.4973 Å) .

Scientific Research Applications

Research indicates that 5,7-Dimethoxy-2-methyl-2-phenyl-chroman-4-one possesses several biological activities:

  • Antioxidant Properties : It has been shown to scavenge free radicals, which may protect cells from oxidative stress.
  • Anti-inflammatory Effects : Studies suggest it can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

A study published in Scientific Reports demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. The mechanism involved inducing apoptosis and regulating key proteins such as P53 and Bcl-2 .

Medicinal Applications

The compound is being investigated for its potential therapeutic applications:

  • Cancer Treatment : In vitro studies have shown that certain derivatives induce cell cycle arrest and apoptosis in cancer cells. For instance, compounds derived from this compound have demonstrated stronger cytotoxicity compared to established chemotherapeutics like doxorubicin .
CompoundCancer Cell LineIC50 (µg/mL)
14bMCF-718.6
6aHCT-11635.1
DOXMCF-737.6

Industrial Applications

In the industrial sector, this compound serves as an intermediate in the synthesis of pharmaceuticals and new materials. Its unique structure allows for the development of novel compounds with enhanced properties for drug formulation.

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of several chromone derivatives on human cancer cell lines using the MTT assay. The results indicated that compounds derived from this compound exhibited selective toxicity against MCF-7 (breast cancer) and HCT116 (colon cancer) cells while sparing normal fibroblast cells .

Case Study 2: Mechanistic Insights

Further investigations into the mechanisms revealed that treatment with these compounds led to significant DNA fragmentation in treated cancer cells compared to controls. This was assessed using gel electrophoresis techniques .

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-2-methyl-2-phenyl-chroman-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their properties, synthesized from evidence:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Synthesis Yield Source
5,7-Dimethoxy-2-phenyl-chroman-4-one (56) 5,7-OCH₃; 2-Ph C₁₇H₁₆O₄ 284.31 (calculated) Anticancer, antisterility 77%
5,7-Dimethoxy-2-(4-tert-butylphenyl)-chroman-4-one (57) 5,7-OCH₃; 2-(4-tert-Bu-Ph) C₂₁H₂₄O₄ 340.41 (calculated) Enhanced lipophilicity 73%
5,7-Dimethoxy-2-(4-methoxyphenyl)-chroman-4-one 5,7-OCH₃; 2-(4-OCH₃-Ph) C₁₈H₁₈O₅ 314.33 Crystallizes in monoclinic system Not reported
5,7-Dihydroxy-2-(4-hydroxyphenyl)-chroman-4-one 5,7-OH; 2-(4-OH-Ph) C₁₅H₁₂O₅ 272.25 Higher solubility, antioxidant activity Not reported
3-Benzyl-5,7-dimethoxychroman-4-ol 5,7-OCH₃; 3-Bn; 4-OH C₁₈H₂₀O₄ 300.34 Intermediate for natural product synthesis Not reported

Key Structural and Functional Differences

Hydroxy groups (e.g., 5,7-dihydroxy analogs) improve water solubility and hydrogen-bonding capacity, favoring antioxidant activity .

Synthesis Efficiency :

  • Substituents on the phenyl ring at position 2 influence reaction yields. For example, 2-phenyl derivatives (56) achieve 77% yield, while bulkier tert-butyl analogs (57) yield 73% .

Biological Activity :

  • Methoxy groups (e.g., 5,7-dimethoxy) enhance metabolic stability compared to hydroxy groups, which are prone to glucuronidation .
  • Anticancer activity is observed in chromene derivatives with methoxy substituents, as seen in crystallographic studies of 5,7-dimethoxy-2-phenyl-chroman-4-one .

Crystallographic Properties: 5,7-Dimethoxy-2-(4-methoxyphenyl)-chroman-4-one forms a monoclinic crystal system (space group P2₁/c), stabilized by weak C–H···O interactions . This contrasts with unsubstituted analogs, which may adopt different packing arrangements.

Research Findings and Data Analysis

Spectroscopic Characterization

  • NMR Data : ¹H NMR of compound 56 shows aromatic proton signals at δ 6.8–7.4 ppm (phenyl group) and methoxy singlets at δ 3.8–3.9 ppm .
  • Mass Spectrometry : HRMS confirms molecular ions (e.g., [M+H]⁺ at m/z 285.12 for compound 56) .

Biological Activity

5,7-Dimethoxy-2-methyl-2-phenyl-chroman-4-one, a compound belonging to the class of chromanones, has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Synthesis

The molecular formula of this compound is C18H18O4. Its synthesis typically involves the condensation of 5,7-dimethoxy-4-chromanone with phenylmagnesium bromide, followed by methylation processes. The compound's unique substitution pattern contributes to its distinct chemical and biological properties.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for combating oxidative stress-related diseases. Studies have shown that the compound can scavenge free radicals effectively, contributing to its potential therapeutic applications in conditions like cancer and cardiovascular diseases .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory processes. This suggests its potential use in treating inflammatory diseases .

Antiproliferative Activity

In cellular assays, this compound has shown antiproliferative effects against several cancer cell lines. For instance, it inhibited the proliferation of human umbilical vein endothelial cells (HUVECs) and other cancerous cells at micromolar concentrations. This activity is attributed to its ability to interfere with cell cycle progression and induce apoptosis in targeted cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The methoxy groups in its structure enhance its ability to donate electrons and neutralize free radicals.
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression, such as cyclooxygenases (COXs) and lipoxygenases (LOXs) .
  • Modulation of Signaling Pathways : It has been suggested that this compound can modulate key signaling pathways involved in cell survival and apoptosis, including the PI3K/Akt and MAPK pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAntiproliferative Activity
This compoundHighModerateHigh
5,7-Dihydroxy-2-methyl-2-phenyl-chroman-4-oneModerateLowModerate
5,7-DimethoxyflavoneHighHighLow

This table illustrates that while this compound exhibits strong biological activities across multiple categories, related compounds may vary significantly in their efficacy.

Case Studies

  • Antiangiogenic Effects : A study demonstrated that derivatives of chromanones similar to this compound showed substantial antiangiogenic effects in vitro by inhibiting endothelial cell migration and tube formation .
  • Cancer Cell Line Studies : In a series of assays involving various cancer cell lines, including breast and prostate cancer cells, this compound exhibited IC50 values in the low micromolar range (approximately 3–6 μM), indicating potent antiproliferative effects .

Q & A

Q. What are the key structural features of 5,7-Dimethoxy-2-methyl-2-phenyl-chroman-4-one, and how are they confirmed experimentally?

The compound features a chroman-4-one core with methoxy groups at positions 5 and 7, a methyl group at position 2, and a phenyl substituent. Structural confirmation employs NMR (¹H/¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS). Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and torsion angles, with refinement using SHELXL .

Q. What synthetic routes are commonly used for this compound?

A Claisen-Schmidt condensation between 1-(2-hydroxy-5-methoxyphenyl)ethanone and a substituted benzaldehyde in ethanol with KOH catalysis is typical. The product is purified via recrystallization from DMF or ethanol, yielding ~75% .

Q. Which biological targets or pathways are associated with this compound?

It interacts with heat shock protein HSP90-alpha, caspases (e.g., CASP3), and enzymes like DPP4, as identified via in silico docking and enzyme inhibition assays. These interactions suggest roles in apoptosis and metabolic regulation .

Q. How is the compound’s purity assessed, and what challenges arise during synthesis?

Purity is verified via HPLC (≥85% by LC/MS-UV) and melting point analysis. Challenges include byproduct formation during condensation; optimizing reaction temperature (5–10°C) and stoichiometry minimizes impurities .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence crystallization?

Weak C–H···O hydrogen bonds and π-π stacking between aromatic rings stabilize the crystal lattice. SCXRD reveals an envelope conformation in the pyran ring (puckering parameters: Q = 0.4973 Å, θ = 122.19°) and dihedral angles of 65.3° between aromatic planes .

Q. What methodologies resolve contradictions in reported bioactivity data?

Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays). Account for stereochemical variations (e.g., R vs. S enantiomers) and solvent effects, as DMSO may alter solubility and activity .

Q. How can computational modeling predict structure-activity relationships (SAR)?

Molecular dynamics (MD) simulations (e.g., GROMACS) and docking (AutoDock Vina) assess substituent effects. For example, methoxy groups enhance lipophilicity (logP ~2.8), improving membrane permeability, while methyl groups at position 2 reduce steric hindrance for target binding .

Q. What strategies optimize crystallization for SCXRD with poor solubility?

Use mixed solvents (DMF/ethanol, 1:3 v/v) and slow evaporation at 4°C. Seed crystals or vapor diffusion methods improve nucleation. For twinned crystals, SHELXL’s TWIN/BASF commands refine data .

Q. How does substituent variation impact pharmacological activity?

SAR studies show:

  • 5,7-Dimethoxy : Critical for binding to HSP90 (ΔG = −8.2 kcal/mol via docking).
  • 2-Methyl : Reduces metabolic degradation (t₁/₂ increased by 40% in microsomal assays).
  • 2-Phenyl : Enhances π-stacking with tyrosine residues in CASP3 .

Methodological Guidance

  • Crystallography : Use SHELXTL for data processing and Olex2 for visualization. Report R1 values <0.05 and wR2 <0.15 for high-quality structures .
  • Bioactivity Validation : Combine SPR (KD measurement) with Western blotting (e.g., caspase-3 cleavage) to confirm mechanistic hypotheses .
  • Synthetic Optimization : Employ DoE (Design of Experiments) to vary aldehyde/ketone ratios (1:1 to 1:1.2) and reaction times (12–48 h) for yield maximization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.